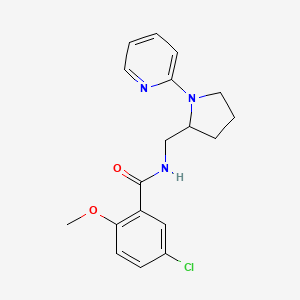

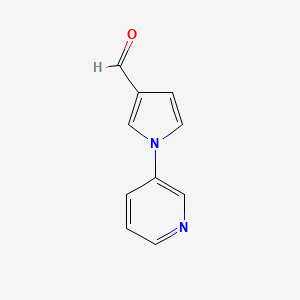

2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a sulfonamide-based molecule, which is a class of compounds known for their diverse biological activities, including antitumor properties. Sulfonamides are often studied for their potential in medicinal chemistry due to their ability to inhibit various enzymes and cell functions .

Synthesis Analysis

The synthesis of sulfonamide compounds can involve various strategies, including the reaction of sulfonic acids with amines or the deoxydative substitution of pyridine oxides by thiols. For example, the synthesis of pyridine derivatives from (phenylthio)carboxylic acids and α,β-unsaturated ketimines through a Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence has been described . Although the specific synthesis of 2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, with various substituents influencing their biological activity. For instance, the crystal structures of certain sulfonamide salts have been determined by X-ray diffraction, revealing the importance of hydrogen bonding and molecular geometrical parameters . These structural analyses are crucial for understanding the interactions of sulfonamides with biological targets.

Chemical Reactions Analysis

Sulfonamides can undergo a variety of chemical reactions, including substitutions and polymerizations. For example, pyridine oxides can react with thiols in acetic anhydride to produce a mixture of sulfides . Additionally, the oxidative polymerization of phenol-based monomers containing thiophene units has been achieved, which could be relevant for the polymerization of thiophene-containing sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, thermal stability, and electrical conductivity, are influenced by their molecular structure. Techniques such as TG–DTA, DSC, GPC, and solubility tests are used to characterize these properties . The presence of thiophene units, as in the compound of interest, can also affect the fluorescence properties, which can be measured in various solvents .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research has focused on the synthesis of novel derivatives containing thiophene and pyrrolidine moieties to evaluate their antitumor activities. For instance, Alqasoumi et al. (2009) reported on the synthesis of acetamide, pyrrole, and thiophene derivatives to assess their antitumor properties. The study found that certain compounds showed efficacy exceeding that of the reference drug, doxorubicin, highlighting the potential of these derivatives in cancer therapy (Alqasoumi et al., 2009).

Structural and Electrostatic Analysis

Dey et al. (2016) synthesized three nimesulide derivatives, focusing on their crystal structures and molecular surface electrostatic potential. This research contributes to the understanding of molecular interactions and could inform the design of molecules with desired biological activities (Dey et al., 2016).

Antimicrobial Applications

Novel heterocyclic compounds incorporating sulfamoyl moieties suitable as antimicrobial agents have been synthesized. These compounds, including thiazole and pyridone derivatives, were evaluated for their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Material Science Applications

In material science, compounds with thiophene and pyrrolidine structures have been used to synthesize novel polymers with unique properties. For example, Shockravi et al. (2009) developed new polyamide-imides incorporating ether, sulfur, and trifluoromethyl linkages, demonstrating outstanding solubility, thermal stability, and optical properties (Shockravi et al., 2009).

Eigenschaften

IUPAC Name |

2-[4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c17-16(19)10-22-14-1-3-15(4-2-14)24(20,21)18-7-5-12(9-18)13-6-8-23-11-13/h1-4,6,8,11-12H,5,7,9-10H2,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSAZYXHXDJCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530737.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2530739.png)

![6-Chloro-3-(difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2530741.png)

![3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole](/img/structure/B2530746.png)

![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2530747.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2530748.png)

![ethyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2530751.png)